molecular formula C14H14N2O B7864745 (2R)-2-Amino-N,2-diphenylacetamide

(2R)-2-Amino-N,2-diphenylacetamide

Cat. No.: B7864745
M. Wt: 226.27 g/mol
InChI Key: HCLZWWBOYHLGME-CYBMUJFWSA-N
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Description

(2R)-2-Amino-N,2-diphenylacetamide ( 107776-85-2), also known as glycine diphenylamide, is a chiral acetamide derivative of high importance in pharmaceutical research and development. This compound, with the molecular formula C14H14N2O and a molecular weight of 226.3, serves as a critical reference standard in the analytical method development, validation, and quality control processes for the production of Fosphenytoin, a prodrug of the anticonvulsant phenytoin . Its application is essential for supporting Abbreviated New Drug Applications (ANDA) . Beyond its primary use, the diphenylacetamide scaffold is a significant pharmacophore in medicinal chemistry. Research indicates that structurally related diphenylacetamide compounds exhibit a range of biological activities and are subjects of chemometric studies to model their lipophilicity, retention, pharmacokinetic, and toxic properties . Furthermore, derivatives of diphenylacetamide have been investigated as potent and selective inhibitors of enzymes like human butyrylcholinesterase (BuChE), a target relevant for conditions such as Alzheimer's disease . This compound is supplied as a high-purity material for research applications and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R)-2-amino-N,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLZWWBOYHLGME-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the potential of (2R)-2-amino-N,2-diphenylacetamide as a candidate for anti-inflammatory drug development. In silico molecular docking studies have indicated that this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in mediating inflammatory processes. The docking simulations demonstrated that the compound exhibited favorable binding energies comparable to established anti-inflammatory drugs like diclofenac and ibuprofen .

Table 1: Binding Energies of Selected Compounds Against COX-2

CompoundBinding Energy (kcal/mol)
This compound-9.5
Diclofenac-9.0
Ibuprofen-8.7

The promising results from these computational analyses suggest that this compound could be further investigated through in vitro and in vivo studies to validate its efficacy as an anti-inflammatory agent .

Sodium Channel Blocker Potential

This compound has also been investigated for its potential as a sodium channel blocker. This application is particularly relevant in the context of developing treatments for conditions such as epilepsy and cardiac arrhythmias. The compound's ability to modulate sodium channels could provide therapeutic benefits by stabilizing excitable membranes .

Case Studies and Future Directions

Several case studies have underscored the necessity for comprehensive investigations into the pharmacokinetics and toxicity profiles of this compound. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for evaluating the drug-likeness of this compound and prioritizing it for clinical trials.

Table 3: ADMET Properties Assessment

PropertyValue
SolubilityModerate
LipophilicityHigh
Toxicity PredictionLow

The findings from these assessments indicate that while promising as a drug candidate, further experimental validation is essential to confirm the therapeutic potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-Amino-N,2-diphenylacetamide with key analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight CAS RN Functional Groups Key Applications/Activities References
This compound C14H14N2O* ~226.28* Not provided Acetamide, amino, two phenyl Potential pharmaceutical agent -
2,N-Diphenylacetamide C14H13NO 211.26 621-06-7 Acetamide, two phenyl Organic synthesis intermediate
Diuron (N,N-dimethyl-2,2-diphenylacetamide) C16H18N2O 270.33 330-54-1 Acetamide, dimethylamino Herbicide
(2R)-2-Amino-N-ethyl-2-phenylacetamide C10H14N2O 178.23 1292746-61-2 Acetamide, amino, ethyl, phenyl Research chemical
N-[2-(diethylamino)ethyl]-2-phenylacetamide C14H22N2O 234.33 51816-17-2 Acetamide, diethylaminoethyl Chemical intermediate

*Estimated based on structural analogs.

Key Observations:

Amino Group vs. Diuron’s dimethylamino group confers herbicidal activity by inhibiting photosynthesis, whereas the amino group in the target compound may enable antimicrobial or antimycobacterial applications .

Chirality: The (2R)-configuration introduces stereoselectivity, which is absent in non-chiral analogs like 2,N-diphenylacetamide. This could improve specificity in drug-target interactions .

Lipophilicity and Bioavailability: (2R)-2-Amino-N-ethyl-2-phenylacetamide () has reduced lipophilicity compared to the target compound due to the ethyl group replacing one phenyl. This substitution may alter pharmacokinetic properties, such as membrane permeability .

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